4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine
Description
Properties
IUPAC Name |
4-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-13-2-3-14(12-15(13)16)17-4-6-18(7-5-17)23(20,21)19-8-10-22-11-9-19/h2-3,12H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEMVUSZJWZREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-methylphenylpiperazine, which is then reacted with morpholine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the sulfonylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Corticotropin-Releasing Factor Receptor Antagonism
One of the primary applications of this compound is as an antagonist for the corticotropin-releasing factor receptor 1 (CRF1). Research indicates that compounds with similar structures have shown promise in treating conditions such as anxiety and depression by modulating the stress response. For instance, a related compound demonstrated significant activity in preclinical models for alcohol dependence, inhibiting CRF1 with high affinity and specificity .
Dopamine D3 Receptor Studies
The compound's structural analogs have been investigated for their potential as selective antagonists of the dopamine D3 receptor (D3R). These receptors are implicated in various neuropsychiatric disorders, including substance use disorders. The development of radioligands for imaging D3R using positron emission tomography (PET) has been explored, highlighting the importance of this class of compounds in understanding receptor dynamics and drug interactions .
Case Study 1: CRF1 Antagonist Development
In a study focused on the development of CRF1 antagonists, researchers synthesized several derivatives of piperazine-based compounds. The lead compound exhibited an oral bioavailability of approximately 91.1% and demonstrated efficacy in reducing anxiety-like behaviors in rodent models. This study underscores the therapeutic potential of such compounds in treating stress-related disorders .
Case Study 2: D3R Imaging Techniques
A study aimed at developing a radioligand for D3R utilized a modified version of the compound to assess its binding properties in vivo. Despite promising initial results regarding receptor selectivity and binding affinity, challenges arose due to rapid efflux from brain tissues, limiting its effectiveness as a PET imaging agent. This highlights the need for further modifications to enhance brain penetration while maintaining receptor specificity .
Mechanism of Action
The mechanism of action of 4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This binding can initiate a cascade of biochemical events, leading to the desired therapeutic or industrial effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Research Implications and Limitations
- Gaps in Data : Direct binding or kinetic studies for the target compound are absent in the provided evidence. Predictions are based on structural analogs.
- Synthetic Challenges : The chloro-methylphenyl group may complicate regioselective synthesis compared to simpler aryl substituents (e.g., ’s trifluoromethylpyridine) .
Biological Activity
4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine is a compound that has garnered attention in pharmaceutical research due to its structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 4-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonylmorpholine. It has a molecular formula of C15H22ClN3O3S and a molecular weight of 351.87 g/mol. The presence of the piperazine moiety is significant as it is commonly associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of 3-Chloro-4-methylphenylpiperazine : This precursor is synthesized by reacting piperazine with 3-chloro-4-methylphenyl sulfonyl chloride.
- Sulfonylation Reaction : The piperazine derivative is then reacted with morpholine in the presence of sulfonylating agents like chlorosulfonic acid or sulfur trioxide.
- Purification : The final product is purified through crystallization or chromatography techniques.
Antidepressant and Antipsychotic Potential
Research indicates that derivatives of piperazine, including this compound, exhibit significant activity as serotonin receptor modulators. Specifically, studies have shown that it may act as an antagonist at the dopamine D2 receptor, which is crucial for the treatment of schizophrenia and other psychotic disorders .
Neuroprotective Effects
In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect is attributed to its ability to inhibit certain apoptotic pathways, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest moderate activity against Gram-positive bacteria, indicating potential applications in treating infections caused by resistant bacterial strains .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : It interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors, modulating their activity.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in apoptotic pathways, thus providing neuroprotection.
- Antimicrobial Mechanism : Its sulfonamide group may interfere with bacterial folate synthesis, a common target for antimicrobial agents.
Study on Neuroprotective Effects
A study published in Neuroscience Letters explored the neuroprotective effects of this compound on rat cortical neurons exposed to oxidative stress. The results showed a significant reduction in cell death compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Antimicrobial Evaluation
In another study published in Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The findings revealed an MIC (Minimum Inhibitory Concentration) value that suggests it could be developed into a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for synthesizing 4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine?
- Methodology : The compound can be synthesized via sulfonylation of the piperazine intermediate with morpholine sulfonyl chloride. Key steps include:
- Coupling Reaction : React 4-(3-chloro-4-methylphenyl)piperazine with chlorosulfonic acid derivatives under inert conditions (e.g., nitrogen atmosphere) to form the sulfonyl chloride intermediate .
- Nucleophilic Substitution : Treat the intermediate with morpholine in the presence of a base (e.g., triethylamine) to form the sulfonylmorpholine moiety. Reaction optimization may involve temperature control (0–25°C) and solvent selection (e.g., dichloromethane or tetrahydrofuran) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Typical yields range from 40–70%, depending on substituent steric effects .
Q. How should researchers characterize the structural and chemical purity of this compound?
- Analytical Workflow :
- Spectroscopy : Confirm the structure via -NMR (e.g., sulfonyl protons at δ 3.5–3.7 ppm, morpholine protons at δ 3.2–3.4 ppm) and -NMR (sulfonyl carbon at ~45 ppm, aromatic carbons at 110–150 ppm) .
- Mass Spectrometry : Use LCMS (ESI+) to verify molecular weight (e.g., calculated [M+H] for CHClNOS: 366.1; observed: 366.0) .
- Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
Q. What factors influence the stability of this compound under experimental conditions?
- Key Considerations :
- pH Sensitivity : The sulfonamide group may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions. Use neutral buffers (e.g., PBS) for biological assays .
- Thermal Stability : Store at –20°C in anhydrous DMSO or ethanol to prevent decomposition. Avoid repeated freeze-thaw cycles .
- Light Sensitivity : Protect from prolonged UV exposure to prevent photooxidation of the chlorophenyl group .
Advanced Research Questions
Q. How can this compound be applied in fragment-based stabilization of protein-protein interactions (PPIs)?
- Case Study : Similar piperazine-sulfonyl derivatives have been used to stabilize PPIs by binding to hydrophobic pockets. For example:
- Experimental Design : Screen the compound against a library of PPIs (e.g., BCL-2/BAX) using surface plasmon resonance (SPR) or fluorescence polarization assays. Optimize binding affinity (K) through substituent modifications (e.g., chloro to methoxy groups) .
- Data Interpretation : Compare binding kinetics (k/k) with known stabilizers like ABT-199 .
Q. What strategies are effective in incorporating this compound into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation?
- PROTAC Design :
- Linker Optimization : Attach the compound to an E3 ligase recruiter (e.g., pomalidomide) via a polyethylene glycol (PEG) linker. Ensure the linker length (e.g., 8–12 atoms) balances solubility and steric accessibility .
- Biological Validation : Test degradation efficiency in cancer cell lines (e.g., MV4-11 leukemia) via Western blot (e.g., BCL-XL levels) and cell viability assays (IC < 100 nM) .
Q. How does the compound’s selectivity profile compare across kinase or receptor targets?
- Pharmacological Profiling :
- Panel Screening : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler™) to identify off-target effects. Focus on kinases with structural homology to the piperazine-binding domain (e.g., serotonin receptors, dopamine D2) .
- Data Contradictions : Address discrepancies in selectivity (e.g., higher affinity for 5-HT vs. σ receptors) by performing radioligand binding assays with -ketanserin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
